Home > Products > Screening Compounds P60399 > 2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE
2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE -

2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE

Catalog Number: EVT-4807056
CAS Number:
Molecular Formula: C15H23N3O3S
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

Compound Description: NAPMA is a compound that exhibits significant inhibitory effects on osteoclast differentiation, a process crucial for bone resorption. Studies have shown that NAPMA effectively attenuates the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without exhibiting cytotoxic effects []. NAPMA achieves this by downregulating the expression of crucial osteoclast-specific markers like c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels []. Consequently, NAPMA treatment leads to decreased bone resorption and actin ring formation, suggesting its potential as a therapeutic agent for osteoporosis and other bone diseases associated with excessive bone resorption [].

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC‐Bz)

Compound Description: PPOAC-Bz is a novel compound found to be a potent inhibitor of resorptive bone loss in mice []. This compound demonstrates a strong inhibitory effect on osteoclastogenesis, the process of osteoclast formation []. PPOAC-Bz effectively alters the mRNA expressions of various osteoclast-specific marker genes and impedes the formation of mature osteoclasts []. Furthermore, it suppresses F-actin belt formation and bone resorption activity in vitro and prevents OVX-induced bone loss in vivo, highlighting its potential as a promising drug candidate for treating osteolytic disorders [].

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl demonstrates significant inhibitory effects on osteoclast differentiation without inducing significant cytotoxicity []. It effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner []. PPOA-N-Ac-2-Cl achieves this by influencing the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis []. Moreover, it attenuates the protein levels of CtsK, a key protease in bone resorption. Consequently, PPOA-N-Ac-2-Cl treatment leads to decreased bone resorption activity and F-actin ring formation, suggesting its potential as a therapeutic agent for osteoclast-related bone diseases [].

(S)-N-[[3-[3-fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]- phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide (U-100592)

Compound Description: U-100592 is a novel oxazolidinone analog, a class of antimicrobial agents known for their unique mechanism of inhibiting bacterial protein synthesis []. Notably, U-100592 exhibits potent in vitro antibacterial activity against a wide range of clinically relevant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecalis, penicillin-resistant Streptococcus pneumoniae, and multidrug-resistant Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 0.50 to 16 micrograms/ml []. Importantly, the presence of human serum does not significantly affect its antibacterial activity. While it demonstrates a bacteriostatic effect against staphylococci and enterococci, it exerts a bactericidal effect against streptococci []. Furthermore, U-100592 exhibits a low spontaneous mutation frequency and does not readily induce resistance in bacteria, highlighting its potential as a promising lead compound for developing new antibacterial agents [].

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective antagonist of the E prostanoid receptor 4 (EP4) []. Studies in rodent models of rheumatoid arthritis and osteoarthritis have shown that MF498 effectively reduces joint inflammation and pain []. Its efficacy in these models is comparable to that of selective cyclooxygenase-2 (COX-2) inhibitors and nonsteroidal anti-inflammatory drugs []. Moreover, MF498 exhibits a favorable safety profile, with good gastrointestinal tolerability and no significant renal effects at therapeutic doses []. These findings suggest that EP4 antagonism, particularly with selective agents like MF498, holds therapeutic potential for managing chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis [].

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is an aminopyrazole compound identified as a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines []. Importantly, analog 24 demonstrates a concentration-dependent reduction of Mcl-1 protein levels, a critical regulator of apoptosis, in these cell lines []. This finding suggests that analog 24 can indirectly regulate Mcl-1 function, making it a promising lead for further investigation as a potential anticancer agent [].

Properties

Product Name

2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-N-(2-phenylethyl)acetamide

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C15H23N3O3S/c1-22(20,21)18-11-9-17(10-12-18)13-15(19)16-8-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,16,19)

InChI Key

VFBFBCXQKXJYDC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NCCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NCCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.